molecular formula C14H13N5O2S B032560 2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid CAS No. 708218-22-8

2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid

Cat. No.: B032560
CAS No.: 708218-22-8
M. Wt: 315.35 g/mol
InChI Key: SAQKWFACCBDYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid is a versatile chemical compound used in various scientific research fields. Its unique structure enhances its application in studies ranging from drug development to biochemistry investigations, making it an invaluable tool in advancing scientific knowledge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the benzyl group and the sulfanylacetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of 2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound readily available for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, which can be further utilized in different research applications.

Scientific Research Applications

2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:

    6-Amino-3-benzylpurine: Lacks the sulfanylacetic acid moiety, resulting in different chemical properties and applications.

    2-(6-Amino-3-purinyl)sulfanylacetic acid: Similar structure but without the benzyl group, leading to variations in biological activity and reactivity.

Properties

IUPAC Name

2-[(3-benzyl-6-imino-7H-purin-8-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c15-12-11-13(18-14(17-11)22-7-10(20)21)19(8-16-12)6-9-4-2-1-3-5-9/h1-5,8,15H,6-7H2,(H,17,18)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTOBZKIQAIYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=N)C3=C2N=C(N3)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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